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molecular formula C11H15NO3 B2719662 4-[(4-Methoxyphenyl)amino]butanoic acid CAS No. 82924-67-2

4-[(4-Methoxyphenyl)amino]butanoic acid

Cat. No. B2719662
M. Wt: 209.245
InChI Key: LXPFLIUKOLTAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04250183

Procedure details

Analogously to Example 1, by using equivalent quantities, reacting N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid and ethyl γ-(p-anisidino)butyrate and suitable processing, dissolving the evaporation residue in ethanol, adding an ethanolic solution of potassium hydroxide, stirring for 12 hours at room temperature and further processing yields N-[N-(3,4,5-trimethoxybenzoyl)-6-tert.-butylamino)hexanoyl]-4-(p-anisidino)butyric acid.
Name
N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl γ-(p-anisidino)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=C(C=C(OC)C=1OC)C(N(C(C)(C)C)CCCCCC(O)=O)=O.[CH3:28][O:29][C:30]1[CH:35]=[CH:34][C:33]([NH:36][CH2:37][CH2:38][CH2:39][C:40]([O:42]CC)=[O:41])=[CH:32][CH:31]=1.[OH-].[K+]>C(O)C>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([NH:36][CH2:37][CH2:38][CH2:39][C:40]([OH:42])=[O:41])=[CH:34][CH:35]=1 |f:2.3|

Inputs

Step One
Name
N-(3,4,5-trimethoxybenzoyl)-6-(tert.-butylamino)caproic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)N(CCCCCC(=O)O)C(C)(C)C)C=C(C1OC)OC
Step Two
Name
ethyl γ-(p-anisidino)butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NCCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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